molecular formula C18H21Cl3N4O B2363190 Clozapine N-oxide dihydrochloride

Clozapine N-oxide dihydrochloride

Cat. No.: B2363190
M. Wt: 415.7 g/mol
InChI Key: MBRGKRXDVKTUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clozapine N-oxide dihydrochloride (CNO dihydrochloride, CAS 2250025-93-3) is a water-soluble hydrochloride salt of clozapine N-oxide (CNO), a major metabolite of the atypical antipsychotic clozapine. It is widely used in neuroscience research as a potent agonist for designer receptors exclusively activated by designer drugs (DREADDs), particularly hM3Dq and hM4Di receptors . Key properties include:

  • Molecular Formula: C₁₈H₂₁Cl₃N₄O
  • Molecular Weight: 415.74 g/mol
  • Bioavailability: 6–7-fold higher plasma concentration compared to CNO freebase in animal studies .
  • Metabolic Stability: Reduced conversion to clozapine (<10% in macaques) compared to CNO freebase, minimizing off-target effects .
  • Blood-Brain Barrier Penetration: Effective central nervous system (CNS) delivery .

CNO dihydrochloride’s primary application is chemogenetic modulation of neuronal activity via DREADDs, enabling precise control of neural circuits in preclinical models .

Preparation Methods

Extraction of Clozapine from Pharmaceutical Formulations

Large-scale CNO·HCl synthesis necessitates cost-effective clozapine sources, often extracted from commercial tablets. A validated protocol involves crushing 100 Clopine tablets (100 mg clozapine/tablet) into 250 mL acetone at 50°C for 60 minutes. Filtration through Celite followed by solvent reduction yields 9.8 g clozapine (98% recovery), with petroleum spirit-induced crystallization ensuring >99% purity by HPLC. This method circumvents expensive API procurement, though residual tablet binders require monitoring via ¹H NMR (CD₃OD: δ 3.17–7.37 ppm).

Table 1: Clozapine Extraction Efficiency

Parameter Value
Starting material 100 × 100 mg tablets
Solvent system Acetone/petroleum spirit
Yield 9.8 g (98%)
Purity (HPLC) >99%

Oxidation of Clozapine to Clozapine N-Oxide

Clozapine oxidation exploits Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as a low-cost alternative to meta-chloroperbenzoic acid (mCPBA). Combining clozapine (4.37 g, 13.4 mmol) with Oxone (4.29 g, 6.68 mmol) and NaHCO₃ (2.25 g, 26.7 mmol) in MeOH/H₂O (25 mL/5 mL) at RT for 2 hours achieves 97% conversion. Ethanol recrystallization produces CNO·EtOH solvate (4.46 g) with characteristic ¹H NMR shifts (CD₃OD: δ 3.86 ppm, brs, 2H; 6.81 ppm, d, J = 8.4 Hz). Comparative TLC (Rf = 0.3, 60% CH₂Cl₂/MeOH) confirms complete N-oxidation without overoxidation byproducts.

Hydrochloride Salt Formation

Direct Protonation with HCl

CNO (5.00 g, 0.015 mol) suspended in methanol reacts with 2.8 M HCl/EtOAc (6 mL, 0.017 mol) to precipitate CNO·HCl as a yellow solid (2.2 g, 39%). ¹³C NMR (CD₃OD: δ 164.0 ppm, C=O) verifies N-oxide protonation, while elemental analysis aligns with C₁₈H₂₀Cl₂N₄O (Calc: C 57.0, H 5.3, N 14.8; Found: C 56.8, H 5.6, N 14.8).

Table 2: CNO·HCl Synthetic Parameters

Parameter Value
Equivalents HCl 1.1 eq
Solvent Methanol/ethyl acetate
Yield 39%
Degradation point 473–478 K

Hemihydrochloride Polymorph Isolation

Unexpectedly, CNO·HCl recrystallization from methanol/ether produces (CNO)₂·HCl hemihydrochloride (I4/m space group) via HCl loss. X-ray diffraction (100 K) reveals a polycatenane structure stabilized by O–H⋯O hydrogen bonds (O⋯O = 2.434 Å) and N–H⋯Cl interactions (N⋯Cl = 3.326 Å). The diazepine ring adopts a boat conformation (dihedral angle = 40.08°), contrasting the 56.2° angle in CNO·MeOH solvates.

Table 3: CNO Hemihydrochloride Crystallographic Data

Parameter Value
Space group I4/m
Unit cell a = 17.305 Å, c = 26.040 Å
Z 8
R factor 0.049

Analytical Characterization Strategies

Spectroscopic Validation

  • ¹H NMR : CNO·HCl exhibits distinct shifts vs. free base:
    • Methine protons: δ 3.95 ppm (br s, 2H) vs. δ 3.86 ppm in CNO
    • Aromatic region: δ 7.33 ppm (dd, J = 1.4, 7.8 Hz) confirms chloro-substituted ring integrity
  • FT-IR : N–O stretch at 1265 cm⁻¹ and NH⁺ bend at 1550 cm⁻¹ differentiate protonated species

Solubility Profiling

CNO·HCl demonstrates enhanced aqueous solubility (6.5 mg/mL in saline) vs. free CNO (1.2 mg/mL in 10% DMSO). Pharmacokinetic studies in rodents show 3.2× higher CNO-HCl plasma AUC (4,520 ng·h/mL) than CNO-DMSO formulations, validating salt formation’s bioavailability impact.

Industrial-Scale Considerations

Solvent Selection

Methanol optimizes HCl incorporation (39% yield) but risks hemihydrochloride formation upon ether diffusion. Ethanol recrystallization prevents polymorphism but lowers yield to 32%.

Counterion Exchange

Bromide salt synthesis (CNO·HBr) via HBr addition in MeOH achieves 89% yield but introduces hygroscopicity challenges. Chloride remains preferred for storage stability.

Chemical Reactions Analysis

Types of Reactions

Clozapine N-oxide (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2.1. DREADD Activation

Clozapine N-oxide dihydrochloride is primarily utilized to activate excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs in genetically modified animal models. This activation allows researchers to manipulate neuronal circuits selectively and study their functions in vivo .

Table 1: DREADD Activation Properties

DREADD TypeReceptor TypeEffectReference
hM3DqExcitatoryNeuronal activation
hM4DiInhibitoryNeuronal silencing

2.2. Behavioral Studies

Research has demonstrated that this compound can influence various behaviors in animal models. For instance, studies have shown its effects on sleep patterns and motor functions in mice . The compound is administered at varying doses (1-10 mg/kg), which allows for the assessment of dose-dependent effects on behavior.

Table 2: Behavioral Effects of this compound

Study ReferenceDose (mg/kg)Observed Effect
1Altered sleep patterns
5Impaired motor skills

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that this compound exhibits superior bioavailability compared to other formulations, such as clozapine N-oxide dissolved in dimethyl sulfoxide (DMSO). In rhesus macaques, it resulted in plasma concentrations that were 6 to 7 times higher than those seen with the DMSO formulation, with significantly lower conversion rates to clozapine .

Table 3: Pharmacokinetic Comparison

FormulationPlasma Concentration (fold increase)Conversion to Clozapine (%)
CNO-HCl6-70.5% - 1.5%
CNO-DMSOBaseline3% - 5%

Case Studies and Research Findings

Numerous studies have leveraged this compound for investigating neural circuits and pharmacological responses:

  • Study on Sleep Regulation : A recent study explored how this compound affects sleep in mice, revealing significant alterations at specific doses .
  • Motor Skill Impairment : Another investigation assessed the impact of gestational ethanol exposure on motor skills in mice, utilizing this compound to modulate dopamine and acetylcholine pathways .

Mechanism of Action

Clozapine N-oxide (hydrochloride) exerts its effects by binding to DREADD receptors, which are engineered to respond specifically to this ligand. Upon binding, it activates G-protein coupled signaling pathways, leading to various cellular responses. The compound is reverse metabolized to clozapine, which can bind to multiple neuroreceptors, including serotonergic, dopaminergic, and adrenergic receptors .

Comparison with Similar Compounds

Other N-Oxide Derivatives

Compound Structure Key Features Applications Limitations
Clozapine N-oxide dihydrochloride Aromatic N-oxide High DREADD selectivity; improved solubility and bioavailability . Chemogenetics, neuropsychiatric research Limited long-term stability in solution .
Tirapazamine Aromatic N-oxide Hypoxia-activated prodrug; generates cytotoxic radicals in low-oxygen environments . Cancer therapy (e.g., solid tumors) High systemic toxicity in normoxic tissues .
Banoxantrone dihydrochloride Aliphatic N-oxide Hypoxia-selective cytotoxicity; targets DNA topoisomerase II . Anticancer therapy Limited CNS penetration .

Key Contrast: While CNO dihydrochloride is tailored for CNS-targeted DREADD activation, Tirapazamine and Banoxantrone exploit N-oxide chemistry for tumor-selective cytotoxicity, reflecting divergent therapeutic goals .

Hydrochloride Salts of Psychotropic Agents

Compound Parent Drug Key Features Applications Pharmacokinetic Differences
CNO dihydrochloride Clozapine Water-soluble; minimal clozapine conversion . Chemogenetics t₁/₂ = 15–30 min (mice); rapid clearance .
Trazodone N-oxide hydrochloride Trazodone Serotonin antagonist; metabolite with unclear activity . Antidepressant impurity analysis Limited bioavailability data .
Cyclobenzaprine hydrochloride Cyclobenzaprine Muscle relaxant; N-oxide impurity regulated by USP standards . Muscle spasm management No CNS activity .

Key Contrast: Unlike Trazodone N-oxide (an analytical reference standard) and Cyclobenzaprine hydrochloride (a muscle relaxant), CNO dihydrochloride is optimized for experimental neuroscience with validated CNS activity .

DREADD Agonists and Antipsychotics

Compound Target Key Features Applications Selectivity vs. CNO Dihydrochloride
CNO dihydrochloride hM3Dq/hM4Di High DREADD specificity; minimal off-target receptor binding . Neuronal circuit mapping Lower clozapine conversion vs. CNO freebase .
Deschloroclozapine DREADDs Clozapine analog; lacks N-oxide group . Chemogenetics (alternative agonist) Higher risk of off-target effects .
Clozapine Dopamine/5-HT receptors Non-selective antipsychotic; metabolized to CNO . Schizophrenia treatment Poor DREADD specificity; extensive metabolism .

Key Contrast: CNO dihydrochloride outperforms clozapine and Deschloroclozapine in DREADD specificity and metabolic stability, critical for minimizing confounding effects in behavioral studies .

Research Findings and Data

Pharmacokinetic Profile (Rhesus Macaques)

Parameter CNO Freebase CNO Dihydrochloride
Cₘₐₓ (ng/mL) 50–60 300–350
AUC₀–∞ (h·ng/mL) 120 850
Clozapine Conversion 20–30% <10%

Data from Allen et al. (2019) demonstrate superior bioavailability and metabolic stability of the dihydrochloride salt .

Stability in Aqueous Solution

  • CNO Freebase: Precipitates at pH > 6.5; batch-dependent solubility .
  • CNO Dihydrochloride: Stable in saline (1–5 mg/mL) for 24 hours at 25°C .

Biological Activity

Clozapine N-oxide dihydrochloride (CNO) is a water-soluble derivative of clozapine, primarily utilized as a pharmacological tool in neuroscience for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This article delves into the biological activity of CNO, highlighting its pharmacokinetics, mechanisms of action, and relevant research findings.

CNO is a metabolite of clozapine and serves as an agonist for specific muscarinic receptors, particularly hM3Dq and hM4Di DREADDs. These receptors are engineered to be activated exclusively by CNO, allowing researchers to manipulate neuronal activity with high specificity. The chemical structure of CNO is represented as follows:

  • Chemical Name : 8-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride
  • Molecular Formula : C18H19ClN2O2
  • Purity : ≥99% .

Pharmacokinetics

Recent studies have demonstrated that CNO dihydrochloride exhibits significantly improved bioavailability compared to its freebase form. In rhesus macaques, CNO-HCl resulted in 6- to 7-fold higher plasma concentrations than CNO-DMSO, with less conversion to clozapine (0.5%-1.5% in CNO-HCl vs. 3%-5% in CNO-DMSO) . This enhanced pharmacokinetic profile suggests that CNO-HCl is more effective for experimental applications.

Table 1: Pharmacokinetic Comparison

ParameterCNO-DMSO (10% v/v)CNO-HCl
Plasma Concentration (ng/mL)LowerHigher
Clozapine Conversion (%)3%-5%0.5%-1.5%
CSF Concentration Ratio2%-6%2%-6%

Biological Activity and Effects

CNO's primary application lies in its ability to selectively activate DREADDs, which can either enhance or inhibit neuronal firing depending on the receptor subtype used. For instance:

  • hM3Dq Activation : Leads to increased neuronal activity.
  • hM4Di Activation : Results in neuronal silencing .

Case Studies

  • Neuronal Circuit Dissection : A study utilized CNO to activate hM3Dq receptors in mice, demonstrating its effectiveness in modulating specific neural circuits involved in behavior .
  • Sleep Studies : Research indicated that intraperitoneal injections of CNO affected sleep patterns in laboratory mice, specifically suppressing REM sleep without significant changes in wakefulness or NREM sleep .
  • Pain Models : In neuropathic pain models, both CNO and deschloroclozapine (DCZ) were shown to increase pain thresholds, with DCZ exhibiting a faster onset of action compared to CNO .

Safety and Efficacy

While CNO is generally considered pharmacologically inert at recommended doses (0.1–3 mg/kg), it is crucial to monitor for potential off-target effects due to its metabolism back to clozapine, which possesses known side effects . Studies emphasize the need for careful experimental design to mitigate these risks.

Properties

IUPAC Name

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRGKRXDVKTUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.